molecular formula C14H17NO2 B2704636 N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide CAS No. 2361655-95-8

N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide

Cat. No.: B2704636
CAS No.: 2361655-95-8
M. Wt: 231.295
InChI Key: IERPXDWGDAWDCW-UHFFFAOYSA-N
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Description

N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a cyclopropyl group attached to a prop-2-enamide moiety, with a 3-methoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylamine to form N-(3-methoxybenzyl)cyclopropylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the target compound.

  • Step 1: Formation of N-(3-methoxybenzyl)cyclopropylamine

      Reagents: 3-methoxybenzyl chloride, cyclopropylamine

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

      Reaction: [ \text{3-methoxybenzyl chloride} + \text{cyclopropylamine} \rightarrow \text{N-(3-methoxybenzyl)cyclopropylamine} ]

  • Step 2: Formation of this compound

      Reagents: N-(3-methoxybenzyl)cyclopropylamine, acryloyl chloride

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), low temperature

      Reaction: [ \text{N-(3-methoxybenzyl)cyclopropylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide.

    Reduction: Formation of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine.

    Substitution: Formation of N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide.

Scientific Research Applications

N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the cyclopropyl and prop-2-enamide moieties may contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide
  • N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide
  • N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine

Uniqueness

N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or bromine-substituted analogs, the methoxy group provides different electronic properties, potentially leading to distinct interactions with molecular targets. Additionally, the cyclopropyl group imparts rigidity to the molecule, which can affect its binding conformation and overall stability.

Properties

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-13(16)15-14(7-8-14)10-11-5-4-6-12(9-11)17-2/h3-6,9H,1,7-8,10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERPXDWGDAWDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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